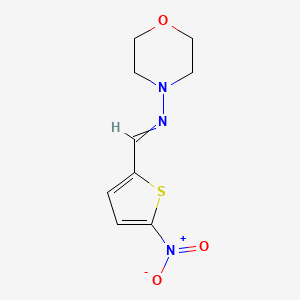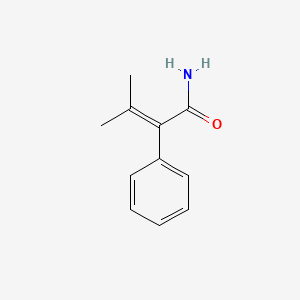
3-Methyl-2-phenylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-phenylbut-2-enamide is an organic compound with the molecular formula C11H13NO It is known for its unique structure, which includes a phenyl group attached to a butenamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylbut-2-enamide typically involves the reaction of 3,3-dimethylacryloyl chloride with aniline in the presence of a base such as diisopropylethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature. After the reaction, the mixture is quenched with saturated sodium bicarbonate, and the organic layer is separated and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-phenylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbutenoic acids, while reduction could produce phenylbutanamines.
Aplicaciones Científicas De Investigación
3-Methyl-2-phenylbut-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2-phenylbut-2-enoic acid
- 3-Methyl-2-phenylbutanamide
- 2-Phenylbut-2-enamide
Uniqueness
3-Methyl-2-phenylbut-2-enamide is unique due to its specific structural features, which confer distinct reactivity and properties. Its combination of a phenyl group with a butenamide backbone makes it versatile for various chemical transformations and applications.
Propiedades
Número CAS |
7465-12-5 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-methyl-2-phenylbut-2-enamide |
InChI |
InChI=1S/C11H13NO/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13) |
Clave InChI |
VBLLQIIORJNPCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=CC=C1)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
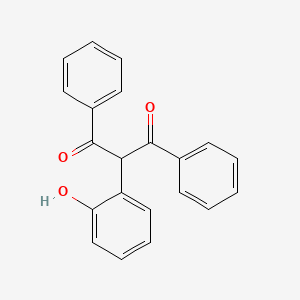
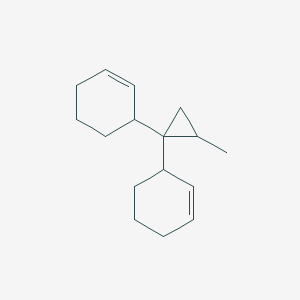
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
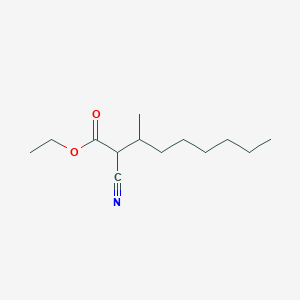
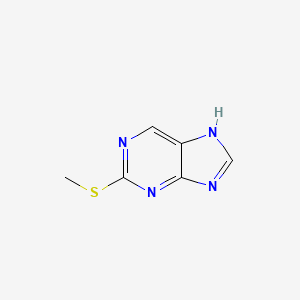
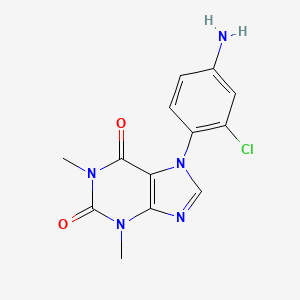

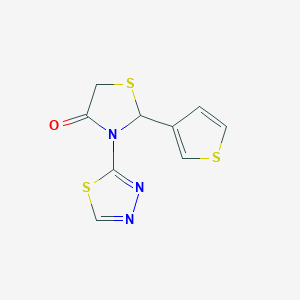
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)

